REACTION_CXSMILES
|
[C:1]([N:5]([C:13]([C:15]([O:17]CC)=O)=[O:14])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[NH2:12])([CH3:4])([CH3:3])[CH3:2]>CCOCC>[C:1]([N:5]1[C:6]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:12][C:15](=[O:17])[C:13]1=[O:14])([CH3:4])([CH3:3])[CH3:2]
|
Name
|
N-tert-butyl-N-ethoxalyl-o-phenylene diamine
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Quantity
|
88 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N(C1=C(C=CC=C1)N)C(=O)C(=O)OCC
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the product was filtered off as white crystals, m.p. >300° C.
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)N1C(C(NC2=CC=CC=C12)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |